N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide
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Overview
Description
N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide is a chemical compound with the molecular formula C9H12BrNO3S It is characterized by the presence of a bromophenyl group, a hydroxyethyl group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide typically involves the reaction of 2-bromophenylacetic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl group, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures are implemented at various stages of production to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The hydroxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems. The methanesulfonamide group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Chlorophenyl)-2-hydroxyethyl]methanesulfonamide
- N-[2-(2-Fluorophenyl)-2-hydroxyethyl]methanesulfonamide
- N-[2-(2-Iodophenyl)-2-hydroxyethyl]methanesulfonamide
Uniqueness
N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions with molecular targets, making it a valuable compound for specific applications.
Biological Activity
N-[2-(2-Bromophenyl)-2-hydroxyethyl]methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound consists of several functional groups that contribute to its biological activity:
- Bromophenyl Group : Enhances interaction with biological targets.
- Hydroxyethyl Group : Improves solubility and bioavailability.
- Methanesulfonamide Group : Facilitates hydrogen bonding and interaction with enzymes or receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromophenyl moiety can modulate the activity of enzymes or receptors, while the hydroxyethyl group aids in solubility, enhancing transport within biological systems. The methanesulfonamide group plays a crucial role in forming hydrogen bonds, which are essential for binding to target proteins.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibition of growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies show that it can inhibit the growth of cancer cell lines, possibly through apoptosis induction and cell cycle arrest. For instance, a case study highlighted its effectiveness against specific cancer types, where it demonstrated an IC50 value indicating potent cytotoxicity.
Research Findings
A summary of key research findings related to this compound is presented in the table below:
Case Studies
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Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent.
-
Cancer Cell Line Studies :
- In a series of experiments involving various cancer cell lines, this compound showed promising results in inhibiting cell proliferation and inducing apoptosis, particularly in lung and breast cancer models.
Properties
IUPAC Name |
N-[2-(2-bromophenyl)-2-hydroxyethyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO3S/c1-15(13,14)11-6-9(12)7-4-2-3-5-8(7)10/h2-5,9,11-12H,6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKVFKCMFYSIBR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(C1=CC=CC=C1Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.